4-chloro-1-(4-methylbenzyl)-3-nitro-1H-pyrazole
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Overview
Description
4-chloro-1-(4-methylbenzyl)-3-nitro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a chloro group at position 4, a methylbenzyl group at position 1, and a nitro group at position 3 on the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(4-methylbenzyl)-3-nitro-1H-pyrazole can be achieved through various synthetic routes. One common method involves the nitration of 4-chloro-1-(4-methylbenzyl)-1H-pyrazole. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce the nitro group at the 3-position of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(4-methylbenzyl)-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group on the benzyl moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 4-amino-1-(4-methylbenzyl)-3-nitro-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: 4-chloro-1-(4-carboxybenzyl)-3-nitro-1H-pyrazole.
Scientific Research Applications
4-chloro-1-(4-methylbenzyl)-3-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-chloro-1-(4-methylbenzyl)-3-nitro-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the chloro and methylbenzyl groups may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-(4-methylbenzyl)-1H-pyrazole
- 4-chloro-3-nitro-1H-pyrazole
- 1-(4-methylbenzyl)-3-nitro-1H-pyrazole
Uniqueness
4-chloro-1-(4-methylbenzyl)-3-nitro-1H-pyrazole is unique due to the specific combination of functional groups on the pyrazole ring This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds
Properties
IUPAC Name |
4-chloro-1-[(4-methylphenyl)methyl]-3-nitropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-8-2-4-9(5-3-8)6-14-7-10(12)11(13-14)15(16)17/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMPPYBFVVBMAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=N2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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